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Compound of Interest

Compound Name: m-PEG5-2-methylacrylate

Cat. No.: B1676784 Get Quote

A comprehensive technical guide on the spectroscopic characterization of m-PEG5-2-
methylacrylate, tailored for researchers, scientists, and professionals in drug development.

This document provides an in-depth look at the nuclear magnetic resonance (NMR) and

Fourier-transform infrared (FT-IR) spectroscopic data, detailed experimental protocols, and a

structural representation.

Spectroscopic Data for m-PEG5-2-methylacrylate
m-PEG5-2-methylacrylate (C₁₅H₂₈O₇, Molar Mass: 320.38 g/mol ) is a hydrophilic linker

molecule commonly utilized in bioconjugation and polymer synthesis.[1][2] Spectroscopic

analysis is crucial for confirming its chemical structure and purity. Below is a summary of

expected spectroscopic data based on the analysis of similar PEG-acrylate compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of m-PEG5-2-
methylacrylate. The expected chemical shifts for ¹H and ¹³C NMR are presented in the tables

below. These are representative values based on data for structurally related poly(ethylene

glycol) methyl ether methacrylates.

Table 1: Predicted ¹H NMR Spectroscopic Data for m-PEG5-2-methylacrylate
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Chemical Shift (δ) ppm Multiplicity Assignment

~ 6.1 s =CH₂ (vinyl proton)

~ 5.6 s =CH₂ (vinyl proton)

~ 4.3 t -C(=O)O-CH₂-

~ 3.7 t -CH₂-O-CH₂-C(=O)-

~ 3.6 m
-O-CH₂-CH₂-O- (PEG

backbone)

~ 3.5 t CH₃-O-CH₂-

~ 3.3 s CH₃-O-

~ 1.9 s -C(=CH₂)-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for m-PEG5-2-methylacrylate

Chemical Shift (δ) ppm Assignment

~ 167 -C=O (ester carbonyl)

~ 136 -C(CH₃)=CH₂

~ 125 -C(CH₃)=CH₂

~ 72 CH₃-O-CH₂-

~ 71 -O-CH₂-CH₂-O- (internal PEG units)

~ 69 -CH₂-O-CH₂-C(=O)-

~ 64 -C(=O)O-CH₂-

~ 59 CH₃-O-

~ 18 -C(CH₃)=CH₂

Fourier-Transform Infrared (FT-IR) Spectroscopy
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FT-IR spectroscopy is used to identify the functional groups present in m-PEG5-2-
methylacrylate. The characteristic absorption bands are summarized in the table below.

Table 3: FT-IR Spectroscopic Data for m-PEG5-2-methylacrylate

Wavenumber (cm⁻¹) Bond Functional Group

~ 2870 C-H Stretching (alkane)

~ 1720 C=O Stretching (acrylate ester)[3]

~ 1638 C=C Stretching (alkene)[3]

~ 1450 C-H Bending (alkane)

~ 1100 C-O-C Stretching (ether)

Experimental Protocols
The following are general methodologies for acquiring the spectroscopic data for m-PEG5-2-
methylacrylate.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of m-PEG5-2-methylacrylate in approximately 0.6-

0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), deuterium oxide (D₂O),

or dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent depends on the sample's

solubility.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of

400 MHz or higher.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-5 seconds,

and 16-64 scans for good signal-to-noise ratio.
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The chemical shifts are referenced to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

A greater number of scans (typically >1024) is required due to the low natural abundance

of ¹³C.

The chemical shifts are referenced to the deuterated solvent signal.

FT-IR Spectroscopy Protocol
Sample Preparation:

For liquid samples, a small drop can be placed between two potassium bromide (KBr) or

sodium chloride (NaCl) plates to form a thin film.

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR)

accessory, where a small amount of the sample is placed directly on the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Visualizations
Chemical Structure of m-PEG5-2-methylacrylate
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m-PEG5-2-methylacrylate Structure
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Caption: Chemical structure of m-PEG5-2-methylacrylate.
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Workflow for Spectroscopic Characterization

Workflow for Spectroscopic Characterization of m-PEG5-2-methylacrylate
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Caption: Workflow for spectroscopic characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [spectroscopic data for m-PEG5-2-methylacrylate (NMR,
FT-IR)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676784#spectroscopic-data-for-m-peg5-2-
methylacrylate-nmr-ft-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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